molecular formula C12H16O B1294513 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- CAS No. 68480-12-6

1-Naphthaleneethanol, 1,2,3,4-tetrahydro-

Cat. No.: B1294513
CAS No.: 68480-12-6
M. Wt: 176.25 g/mol
InChI Key: AIHUOSMQBXJRER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthaleneethanol, 1,2,3,4-tetrahydro- is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Autoignition of Tetralin

Tetralin, or 1,2,3,4-tetrahydronaphthalene, is studied for its properties as a component of transportation fuel surrogates. The ignition delays of tetralin/air mixtures have been measured across a range of temperatures and pressures, highlighting its potential in fuel applications. Adjustments to the reaction rate constants of sensitive reactions improved the mechanism's accuracy, providing insights into the fuel ignition process under various conditions (Raza et al., 2020).

Asymmetric Hydrogenation

Asymmetric hydrogenation of derivatives related to 1-Naphthaleneethanol, 1,2,3,4-tetrahydro-, has been explored to synthesize non-racemic Fixolide®, a fragrance. This process utilizes a cationic Iridium catalyst with a chiral phosphino-oxazoline ligand, demonstrating the chemical's utility in producing high-value fragrance compounds with significant enantiomeric excess (Ciappa, Scrivanti, & Matteoli, 2004).

Tetrameric Aggregate Formation

The compound's ability to form tetrameric aggregates through hydrogen bonding is of interest in the context of crystalline structure and stereochemistry. This aspect is crucial for the stereoselective synthesis of therapeutically active compounds, demonstrating the compound's significance in developing pharmaceuticals (Vega et al., 2009).

Hydrodenitrogenation Research

Research on the hydrodenitrogenation of 1-naphthylamine over sulfided NiMo/Al2O3 catalysts has provided insight into the reaction mechanisms leading to tetralin and other products. This study is essential for understanding nitrogen removal in hydrocarbon processing, relevant for fuel and chemical manufacturing (Zhao, Czyzniewska, & Prins, 2003).

Synthesis of Monoamine Oxidase Inhibitor Intermediate

The synthesis of 1,2,3,4-tetrahydro-1-naphthylamine hydrochloride as an intermediate for monoamine oxidase (MAO) inhibitors highlights the compound's role in pharmaceutical synthesis. The optimized synthetic route, using cost-effective and operationally straightforward methods, underscores its potential in industrial-scale production of MAO inhibitors (Yu Yu, 2013).

Mechanism of Action

Target of Action

The primary targets of 2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanol are currently unknown. This compound belongs to the class of organic compounds known as tetralins . Tetralins are polycyclic aromatic compounds containing a tetralin moiety, which consists of a benzene fused to a cyclohexane .

Mode of Action

It’s known that the tetralin moiety can interact with various biological targets, potentially leading to diverse biological effects .

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways

Pharmacokinetics

The compound has a molecular weight of 176.26 , which suggests that it may have good bioavailability due to its relatively small size.

Result of Action

The molecular and cellular effects of 2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanol are currently unknown. Given the lack of research on this specific compound, it’s difficult to predict its potential effects. Similar compounds have been found to have diverse biological activities .

Properties

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-2,4,7,11,13H,3,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHUOSMQBXJRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40887413
Record name 1-Naphthaleneethanol, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40887413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68480-12-6
Record name 1,2,3,4-Tetrahydro-1-naphthaleneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68480-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-1-naphthaleneethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068480126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 68480-12-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71475
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Naphthaleneethanol, 1,2,3,4-tetrahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Naphthaleneethanol, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40887413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydronaphthalene-1-ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.424
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,3,4-TETRAHYDRO-1-NAPHTHALENEETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F093AWN8YQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.